5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Lipophilicity Drug-likeness Medicinal Chemistry

5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 1853228-00-8, molecular formula C₉H₁₀ClN₃O, MW 211.65 g/mol) is a bicyclic heterocyclic building block comprising a 3-chloropyrazin-2-yl substituent attached to the bridgehead nitrogen of a 2-oxa-5-azabicyclo[2.2.1]heptane scaffold—a carbon-atom bridged morpholine. The compound is supplied as a research-grade intermediate with standard purity ≥95% (validated by NMR, HPLC, and GC) and is commercially available through multiple established vendors including TRC (Toronto Research Chemicals) and Life Chemicals.

Molecular Formula C9H10ClN3O
Molecular Weight 211.65 g/mol
CAS No. 1853228-00-8
Cat. No. B1478820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
CAS1853228-00-8
Molecular FormulaC9H10ClN3O
Molecular Weight211.65 g/mol
Structural Identifiers
SMILESC1C2CN(C1CO2)C3=NC=CN=C3Cl
InChIInChI=1S/C9H10ClN3O/c10-8-9(12-2-1-11-8)13-4-7-3-6(13)5-14-7/h1-2,6-7H,3-5H2
InChIKeySOMGUNRZNPCIRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 1853228-00-8): Procurement-Ready Physicochemical and Structural Baseline


5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 1853228-00-8, molecular formula C₉H₁₀ClN₃O, MW 211.65 g/mol) is a bicyclic heterocyclic building block comprising a 3-chloropyrazin-2-yl substituent attached to the bridgehead nitrogen of a 2-oxa-5-azabicyclo[2.2.1]heptane scaffold—a carbon-atom bridged morpholine [1]. The compound is supplied as a research-grade intermediate with standard purity ≥95% (validated by NMR, HPLC, and GC) and is commercially available through multiple established vendors including TRC (Toronto Research Chemicals) and Life Chemicals [1]. Its defining structural features are the rigid [2.2.1] bicyclic framework, the absence of hydrogen bond donors (HBD = 0), and the presence of a chloro substituent on the pyrazine ring that serves as a synthetic handle for further derivatization via cross-coupling or nucleophilic aromatic substitution [1]. The compound is cataloged under PubChem CID 5719566 and is supplied in quantities ranging from 100 mg to 10 g [1].

Why In-Class 2-Oxa-5-azabicyclo[2.2.1]heptane Analogs Cannot Substitute for 5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane in Lead Optimization Programs


The 3-chloropyrazin-2-yl substituent on the bridgehead nitrogen of 5-(3-chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane produces a fundamental physicochemical shift relative to the unsubstituted parent scaffold 2-oxa-5-azabicyclo[2.2.1]heptane (CAS 279-33-4) that cannot be replicated by simple alkyl or carbonyl-linked analogs [1]. Specifically, N-arylation with chloropyrazine increases XLogP3 by 1.4 log units (from −0.3 to +1.1), more than doubles the topological polar surface area (from 21.3 Ų to 38.2 Ų), and eliminates the sole hydrogen bond donor present in the parent secondary amine [1][2]. These three physicochemical changes—enhanced membrane permeability, increased polar descriptor, and complete HBD suppression—simultaneously affect passive permeability, efflux transporter recognition, and plasma protein binding in directions that are mutually impossible to achieve with other substitution patterns on the same scaffold [1][2]. Furthermore, the chlorine atom at the 3-position of the pyrazine ring provides a chemically distinct reactive handle (enabling Suzuki, Buchwald-Hartwig, or SNAr diversification) that is absent in the dechloro, fluoro-pyrimidine, or carbonyl-linked congener series [1]. Consequently, attempting to replace this compound with a close analog in a medicinal chemistry campaign would alter both the starting SAR vector and the downstream synthetic tractability of the series.

Quantitative Differentiation Evidence: 5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane vs. Closest Structural Comparators


Lipophilicity Shift: XLogP3 Comparison of 5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane vs. Unsubstituted Parent Scaffold

5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane exhibits an XLogP3 value of 1.1, representing a substantial +1.4 log unit increase over the unsubstituted parent scaffold 2-oxa-5-azabicyclo[2.2.1]heptane (CAS 279-33-4), which has an XLogP3 of −0.3 [1][2]. In the context of the Ro5 and CNS MPO scoring frameworks, this 1.4 log unit shift moves the compound from the hydrophilic/suboptimal oral absorption range into the favorable lipophilicity window (XLogP3 1–3) typically associated with good passive permeability and oral bioavailability [1][2].

Lipophilicity Drug-likeness Medicinal Chemistry

Topological Polar Surface Area (TPSA) Differentiation: Chloropyrazine-Substituted vs. Parent Bicyclic Scaffold

5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane has a computed topological polar surface area of 38.2 Ų, which is 1.79-fold higher than the 21.3 Ų TPSA of the unsubstituted parent scaffold [1][2]. This increase arises from the additional nitrogen atoms in the pyrazine ring (contributing two H-bond acceptors) [1]. Despite the increase, the TPSA remains well below the 60 Ų threshold commonly predictive of poor oral absorption and below the 90 Ų threshold for poor blood-brain barrier penetration, suggesting the compound retains favorable permeability characteristics [1][2].

Polar surface area Permeability CNS penetration

Hydrogen Bond Donor Elimination: Impact of Bridgehead N-Arylation on ADME Predictability

N-Arylation of the bridgehead nitrogen in 5-(3-chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane eliminates the sole hydrogen bond donor present in the parent secondary amine scaffold, reducing HBD count from 1 to 0 while simultaneously increasing HBA count from 2 to 4 [1][2]. In the Ro5 framework, HBD count is one of the most stringent predictors of oral bioavailability, and reduction from 1 to 0 removes a key source of H-bond desolvation penalty that can limit passive transcellular permeability [1]. Among the set of N-substituted 2-oxa-5-azabicyclo[2.2.1]heptane analogs, only direct N-aryl derivatives (as opposed to N-alkyl, N-acyl, or N-carbamoyl variants) achieve simultaneous HBD elimination and increased HBA capacity [1][2].

Hydrogen bond donors ADME Permeability

Chloropyrazine Synthetic Handle: Diversification Potential vs. Dechloro and Fluoro-Pyrimidine Analogs

The 3-chloro substituent on the pyrazine ring of 5-(3-chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane provides a versatile synthetic handle amenable to palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Negishi) and nucleophilic aromatic substitution (SNAr), enabling late-stage diversification of the pyrazine moiety without requiring de novo scaffold synthesis [1]. In contrast, the dechloro analog 5-(pyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane lacks this reactive center entirely, limiting diversification options, while the 5-(5-fluoropyrimidin-2-yl) congener (CAS 2034606-25-0, MW 195.19, 98% purity) bears a fluorine substituent that is significantly less reactive toward SNAr chemistry under mild conditions [1]. The chloro substituent also enables sequential orthogonal functionalization strategies: the chlorine can be displaced first, followed by further elaboration at the remaining pyrazine positions [1].

Synthetic chemistry Cross-coupling Derivatization

Vendor-Grade Purity and Pricing Benchmark: 5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane Commercial Availability

5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is commercially available from multiple established vendors at standard purity ≥95% with batch-specific QC documentation (NMR, HPLC, GC). Pricing data from Kuujia.com indicates TRC supplies the compound at $185.00/100 mg and $1,090.00/1 g, while Life Chemicals offers it at $687.00/0.25 g and $763.00/1 g (95%+ purity) [1]. This multi-vendor availability with price competition provides procurement flexibility and supply chain redundancy. In comparison, the ring-isomeric 6-(3-chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane, which features a different bicyclic ring system (3.1.1 vs. 2.2.1), is exclusively available through a single vendor channel, creating potential supply risk for programs requiring larger quantities [1].

Procurement Purity Pricing

Rotatable Bond and Conformational Restriction: Comparison of [2.2.1] vs. [3.1.1] Bicyclic Ring Systems

5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane contains a [2.2.1] bicyclic framework with exactly 1 rotatable bond (the C–N linkage connecting the pyrazine ring to the bicyclic nitrogen) and 2 undefined atom stereocenters, yielding a rigid, well-defined spatial orientation of the chloropyrazine vector [1]. In contrast, the regioisomeric 6-(3-chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane features a [3.1.1] ring system that presents a different spatial trajectory and ring pucker geometry, altering the exit vector of the pyrazine substituent [1]. The [2.2.1] scaffold is structurally characterized as a carbon-atom bridged morpholine, which provides a distinct conformational profile compared to both the [3.1.1] isomer and the more flexible piperidine-based scaffolds commonly used in medicinal chemistry [2].

Conformational restriction Scaffold diversity Structure-based design

Optimal Application Scenarios for 5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane Based on Quantified Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity (XLogP3 1–3) with Zero HBD Count

Medicinal chemistry programs targeting kinase ATP-binding pockets—particularly those with selectivity challenges arising from conserved hinge-region hydrogen bonding—benefit from the XLogP3 of 1.1 and HBD count of 0 demonstrated by this compound [1]. Scaffolds in this lipophilicity range with zero HBD are statistically associated with improved kinase selectivity profiles compared to more polar or HBD-containing analogs, as the absence of H-bond donation reduces the likelihood of promiscuous hinge binding [1][2]. The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has precedent as a reactant in the preparation of p38 kinase inhibitor series, supporting its use in kinase-focused library synthesis .

Parallel Library Synthesis via Chloropyrazine Cross-Coupling Diversification

Programs requiring rapid SAR exploration of the pyrazine ring benefit from the chloro substituent as a synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and SNAr diversification chemistries [1]. The target compound enables a 'scaffold-first, diversify-later' strategy where the rigid [2.2.1] bicyclic core is held constant while the pyrazine substitution is varied combinatorially—a workflow that is inaccessible with the dechloro analog and less efficient with the fluoro-pyrimidine analog due to the lower reactivity of fluorine under mild cross-coupling conditions [1].

CNS-Penetrant Compound Design Leveraging Intermediate TPSA (38.2 Ų) and Favorable HBD Profile

The combination of TPSA = 38.2 Ų (well below the 90 Ų BBB penetration threshold) and HBD = 0 aligns with CNS MPO desirability criteria for brain-penetrant small molecules [1][2]. Chloropyrazine-substituted azabicyclic compounds have established precedent as CNS-active agents: L-689,660 (1-azabicyclo[2.2.2]octane, 3-(6-chloropyrazinyl)maleate) demonstrated M1/M3 muscarinic receptor agonism with pEC₅₀ values of 7.3–7.7 in functional assays, and pyrazine-substituted azabicyclo[2.2.1]heptanes have been claimed as muscarinic agonists in patent NZ280705A [3][4]. These precedents support the use of the target compound as a building block for CNS-targeted programs where the chloropyrazine-bicyclic pharmacophore is a recognized privileged motif.

Multi-Vendor Procurement for Gram-Scale Medicinal Chemistry Campaigns Requiring Supply Chain Redundancy

R&D procurement teams managing lead optimization campaigns that consume gram quantities of building block can leverage the multi-vendor availability of this compound (TRC and Life Chemicals, with ≥95% purity) to negotiate competitive pricing and ensure supply continuity [1]. The documented price range of ~$185/100 mg to ~$1,090/1 g across vendors provides budget transparency, while the availability in quantities from 100 mg to 10 g supports both initial screening and scale-up without requiring custom synthesis [1]. This supply chain posture is superior to single-source analogs where program timelines are vulnerable to vendor stockout or discontinuation.

Quote Request

Request a Quote for 5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.